

Application Notes and Protocols: Assessing Farnesyltransferase Inhibition by Lonafarnib

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Compound of Interest

Compound Name: *Lonafarnib*

Cat. No.: *B1684561*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a farnesyl isoprenoid group to a cysteine residue within the C-terminal CaaX motif of various cellular proteins.^{[1][2]} This process, known as farnesylation, is essential for the proper membrane localization and function of key signaling proteins, including those in the Ras superfamily of small GTPases.^{[3][4]} Aberrant activation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling therapeutic target.^{[3][5]}

Lonafarnib (SCH66336) is a potent, orally bioavailable, non-peptidomimetic inhibitor of FTase.^{[6][7]} It acts by blocking the farnesylation of proteins like Ras and Rheb, thereby disrupting downstream signaling cascades that control cell proliferation, survival, and differentiation.^{[5][6]} ^[8] Beyond oncology, **Lonafarnib** is the first FDA-approved treatment for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare genetic disorder caused by the accumulation of a farnesylated, aberrant form of lamin A called progerin.^[9]

These application notes provide detailed protocols for assessing the inhibitory activity of **Lonafarnib** against FTase, from direct enzymatic assays to cell-based functional assays.

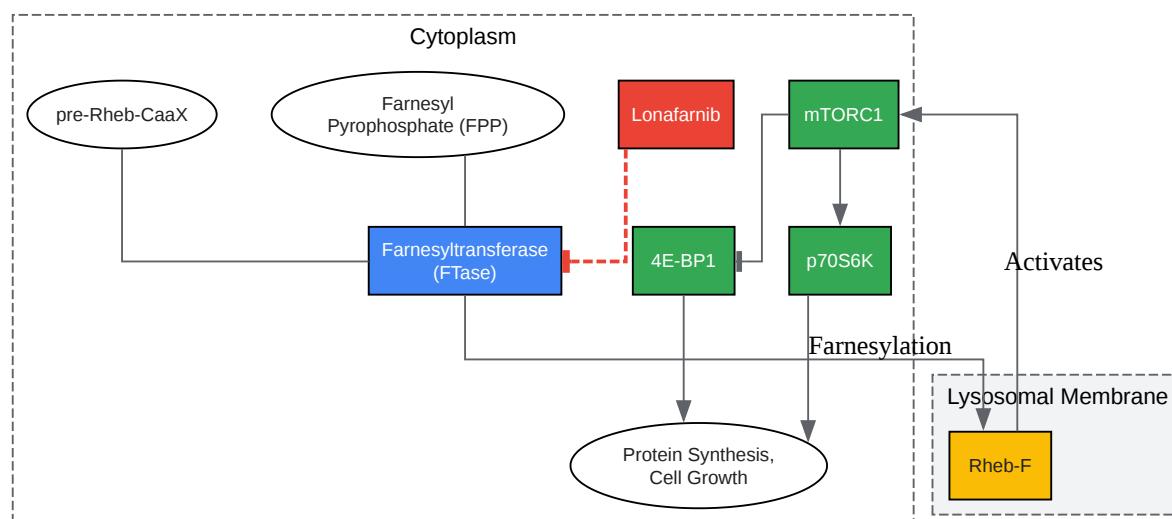
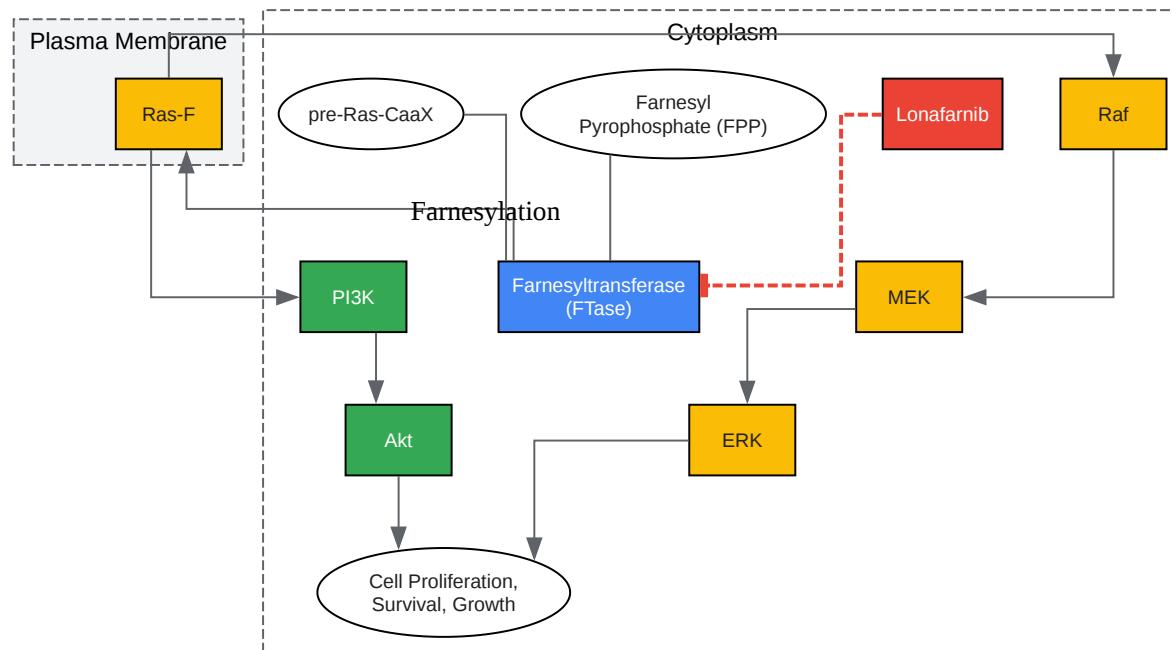
Quantitative Data: Lonafarnib Inhibitory Activity

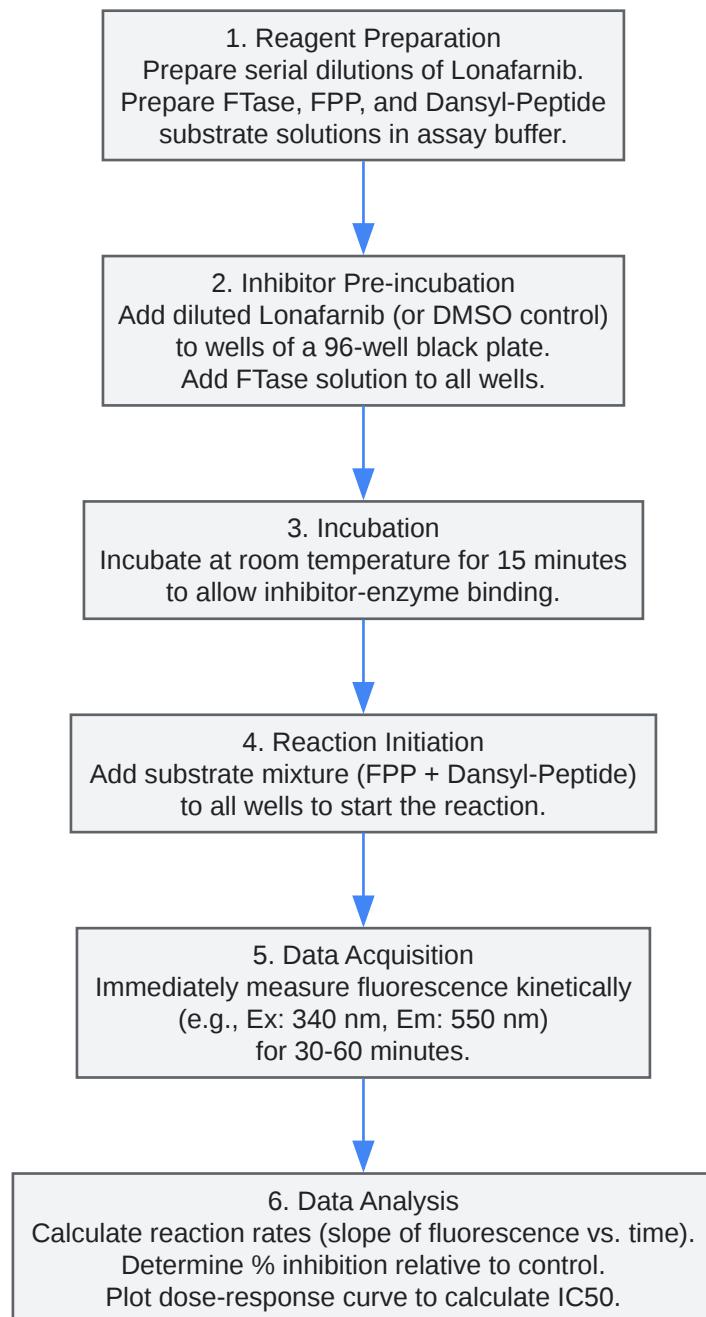
The inhibitory potency of **Lonafarnib** has been characterized in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating its efficacy.

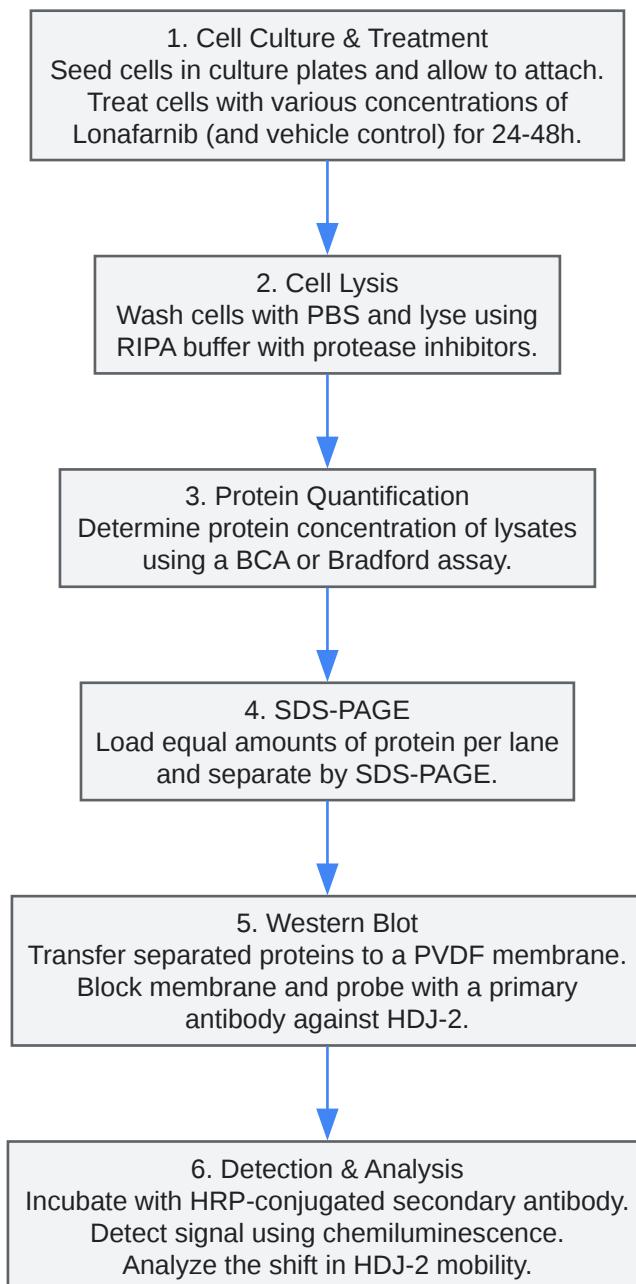
Target/Assay Type	Species/Context	IC50 Value (nM)	Reference(s)
Enzymatic Assays			
H-Ras Farnesylation	In Vitro	1.9	[7] [10] [11] [12]
K-Ras Farnesylation	In Vitro	5.2	[7] [10] [11]
N-Ras Farnesylation	In Vitro	2.8	[7] [10]
FTase Activity	Rat Enzyme, Fluorimetric	25.6	[13]
FTase Activity	Human/Bovine Enzyme	4.9 - 7.8	[14]
Cell-Based Assays			
Cell Proliferation (48h)	Human HCC Cells	20,290 - 20,350	[11]
Cell Proliferation (5-day)	Human NSCLC Cells	140 - 3,120	[15]
Cell Proliferation	MCF-7 Breast Cancer Cells	10,800	[16]

Signaling Pathways and Inhibition by Lonafarnib

Lonafarnib's primary mechanism of action is the inhibition of FTase, which impacts multiple downstream signaling pathways critical for cell function and survival.







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